- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A, Journal of Organic Chemistry, 2017, 82(16), 8497-8505
Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)
89985-87-5 structure
Product Name:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
CAS-Nr.:89985-87-5
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD13190790
CID:584076
PubChem ID:9837499
Update Time:2025-09-22
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-
- (S)-Methyl-2-Boc-AMino-4-pentenoic acid
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester
- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
- APXWRHACXBILLH-QMMMGPOBSA-N
- 4948AC
- FCH3679695
- AK101174
- AX8232713
- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)
- (S)-N-(Boc)allylglycine Me ester
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate
- A1-50270
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE
- AS-69618
- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)
- MFCD13190790
- W11819
- DTXSID50431587
- 89985-87-5
- CS-0039110
- AKOS016843097
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate
- SCHEMBL614515
-
- MDL: MFCD13190790
- Inchi: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1
- InChI-Schlüssel: APXWRHACXBILLH-QMMMGPOBSA-N
- Lächelt: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 229.13100
- Monoisotopenmasse: 229.13140809g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 7
- Komplexität: 268
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 64.599
Experimentelle Eigenschaften
- PSA: 64.63000
- LogP: 2.01970
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Zolldaten
- HS-CODE:2924199090
- Zolldaten:
China Zollkodex:
2924199090Übersicht:
Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 0.5g |
¥679.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
¥989.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
¥3399.0 | 2024-07-19 | |
| ChemScence | CS-0039110-100mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 100mg |
$99.0 | 2022-04-26 | |
| ChemScence | CS-0039110-250mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 250mg |
$118.0 | 2022-04-26 | |
| ChemScence | CS-0039110-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 1g |
$287.0 | 2022-04-26 | |
| ChemScence | CS-0039110-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 5g |
$947.0 | 2022-04-26 | |
| Chemenu | CM126279-1g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
$206 | 2021-06-09 | |
| Chemenu | CM126279-5g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
$598 | 2021-06-09 | |
| Chemenu | CM126279-10g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 10g |
$1075 | 2021-06-09 |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
Referenz
- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides, Tetrahedron Letters, 2010, 51(18), 2493-2496
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
Referenz
- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines, Chemistry - A European Journal, 2013, 19(37), 12356-12375
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene
Referenz
- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids, Tetrahedron Letters, 1993, 34(28), 4485-8
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt
Referenz
- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin, ChemRxiv, 2019, 1, 1-101
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referenz
- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation, Journal of the American Chemical Society, 2003, 125(37), 11206-11207
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Aliphatic chain-containing macrocycles as diazonamide A analogs, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
Referenz
- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives, Synlett, 2013, 24(15), 1910-1914
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
Referenz
- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array, Chemistry Letters, 2012, 41(2), 194-196
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt
1.3 Reagents: Water ; rt
1.2 rt
1.3 Reagents: Water ; rt
Referenz
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt
Referenz
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications, 2008, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
Referenz
- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling, Tetrahedron Letters, 2000, 41(36), 7115-7119
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt
Referenz
- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin, Organic Letters, 2019, 21(20), 8473-8478
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
Referenz
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 -
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
Referenz
- Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides, Organic Letters, 2002, 4(21), 3591-3594
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
Referenz
- Stereoselective, nonracemic synthesis of ω-borono-α-amino acids, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referenz
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-2-Allylglycine
- (S,S)-(+)-Pseudoephedrine Glycinamide
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-
- (diazomethyl)trimethylsilane
- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
Bestellnummer:A928019
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 14:53
Preis ($):293.0
Email:sales@amadischem.com
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Verwandte Literatur
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
Reinheit:99%
Menge:5g
Preis ($):293.0